molecular formula C14H16N4O5S2 B2532893 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1019097-86-9

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2532893
CAS No.: 1019097-86-9
M. Wt: 384.43
InChI Key: OWQFPROLKBHJQA-UHFFFAOYSA-N
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Description

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with amino, methanesulfonyl, and methylsulfanyl groups, as well as a benzodioxole moiety attached to an acetamide group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino, methanesulfonyl, and methylsulfanyl groups. The benzodioxole moiety is then attached via a coupling reaction, and the final acetamide group is introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The benzodioxole moiety can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader category of pyrazole derivatives, which are known for their diverse biological activities. The presence of the methanesulfonyl and benzodioxole moieties enhances its pharmacological profile, making it a candidate for further investigation in drug design.

Potential Drug Development

Research indicates that compounds with similar structures exhibit anti-inflammatory and antitumor properties. For instance, derivatives of sulfonylpyrazoles have been synthesized and evaluated for their activity against various cancer cell lines, suggesting that the target compound may also possess similar therapeutic potential .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of pyrazole derivatives. The compound's structure suggests it could act as an inhibitor for enzymes involved in inflammatory pathways or cancer progression.

Enzyme Targets

  • 5-Lipoxygenase (5-LOX) : This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. Molecular docking studies have suggested that similar compounds can inhibit 5-LOX effectively .
  • Acetylcholinesterase : Compounds with benzodioxole structures have shown promise as acetylcholinesterase inhibitors, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

The design of the compound aims to explore its anticancer properties. Pyrazole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells.

Case Studies

A notable study evaluated the anticancer activity of related pyrazole compounds against various human cancer cell lines, demonstrating significant cytotoxic effects . The structural features of the target compound may contribute to its efficacy as an anticancer agent through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of tumor growth
  • Disruption of cell cycle progression

Synthesis and Characterization

The synthesis of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves several steps that include:

  • Formation of the Pyrazole Ring : Utilizing starting materials that contain sulfonamide groups.
  • Introduction of Benzodioxole Moiety : This is typically achieved through reactions involving acetamides or related derivatives.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Summary Table: Applications and Findings

Application AreaFindings
Medicinal ChemistryPotential for anti-inflammatory and antitumor activities; structural analogs show promise.
Enzyme InhibitionPossible inhibitors for 5-lipoxygenase and acetylcholinesterase; docking studies support efficacy.
Anticancer ActivityDemonstrated cytotoxic effects against human cancer lines; mechanisms include apoptosis induction.
SynthesisMulti-step synthesis confirmed by NMR, IR, and MS; structural integrity verified through characterization techniques.

Mechanism of Action

The mechanism of action of 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
  • **2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-4-yl)acetamide
  • **2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-6-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide represents a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes a pyrazole ring, a methanesulfonyl group, and a benzodioxole moiety. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC18H19N3O4S2
Molecular Weight385.48 g/mol
CAS Number42584973
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds structurally related to the target compound have been shown to inhibit the cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. This action can alleviate pain and inflammation in conditions such as arthritis .

Anticancer Properties

Research indicates that pyrazole compounds can exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, derivatives have been tested against different cancer cell lines, showing promising results in inhibiting tumor growth .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways (e.g., COX-2) and cancer progression.
  • Cell Signaling Modulation : It has been suggested that pyrazole derivatives can modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer .
  • DNA Interaction : Some studies indicate that pyrazoles can intercalate into DNA, leading to disruption of replication and transcription processes in rapidly dividing cells .

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazole derivatives showed that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli. This suggests a moderate level of antibacterial activity that warrants further exploration.

Case Study 2: Anti-inflammatory Action

In an experimental model of arthritis, administration of a pyrazole derivative led to a significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-(5-amino-3-methylsulfanyl-4-methylsulfonylpyrazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S2/c1-24-14-12(25(2,20)21)13(15)18(17-14)6-11(19)16-8-3-4-9-10(5-8)23-7-22-9/h3-5H,6-7,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQFPROLKBHJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1S(=O)(=O)C)N)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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